2-Bromo-6-methylbenzene-1,4-diol
Description
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Properties
IUPAC Name |
2-bromo-6-methylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMACURGSVMIRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457947 | |
| Record name | 1,4-Benzenediol, 2-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50848-60-7 | |
| Record name | 1,4-Benzenediol, 2-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of 2 Bromo 6 Methylbenzene 1,4 Diol
Regioselective Bromination of Benzenediol Precursors
The most direct approach to synthesizing 2-Bromo-6-methylbenzene-1,4-diol is through the electrophilic bromination of a suitable precursor, such as 2-methylbenzene-1,4-diol (methylhydroquinone). The key challenge in this approach is controlling the position of the incoming bromine atom.
Direct bromination of activated aromatic rings like phenols and hydroquinones can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice for its selectivity compared to molecular bromine (Br₂). nih.govorganic-chemistry.orgacsgcipr.org The reaction of methylhydroquinone (B43894) with NBS is a viable route to introduce a bromine atom onto the aromatic ring. japsonline.com In a typical procedure, the bromination of methylhydroquinone (1) is performed using NBS as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent. japsonline.com The choice of solvent can significantly affect the reaction's yield; chloroform (B151607) has been reported as an effective medium for this transformation, yielding the brominated product (2) in good yields. japsonline.com
The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. In 2-methylhydroquinone, the positions ortho and para to the activating groups are highly susceptible to electrophilic attack. Achieving selective bromination at the C6 position requires careful control of reaction conditions to prevent the formation of di- or poly-brominated byproducts. nih.govwku.edu The use of milder brominating agents or specific catalysts can enhance para-selectivity in the bromination of phenols. nih.gov
A study on the bromination of methyl hydroquinone (B1673460) using NBS and AIBN reported the successful synthesis of the brominated product with a yield of 79.2% when chloroform was used as the solvent. japsonline.com The disappearance of a proton signal at approximately 6.6 ppm in the ¹H-NMR spectrum confirmed the electrophilic substitution of bromine onto the ring. japsonline.com
Table 1: Bromination of Methyl Hydroquinone (1) with NBS/AIBN
| Solvent | Yield of Product (2) | Reference |
|---|---|---|
| Chloroform | 79.2% | japsonline.com |
| Dichloromethane | 51.7% | japsonline.com |
| Ethyl Acetate | 50.4% | japsonline.com |
| n-Hexane | 32.0% | japsonline.com |
Hypervalent iodine reagents serve as mild and environmentally benign alternatives to heavy metal reagents in various organic transformations, including halogenations. nih.govacs.org These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), are typically used as oxidants in conjunction with a halide source. organic-chemistry.orgrsc.org In the context of bromination, a hypervalent iodine(III) reagent can be combined with a bromine source like iodine or bromine itself to effectively halogenate activated aromatic systems. researchgate.net
The mechanism often involves the in-situ formation of a more potent electrophilic halogenating species. For instance, iodobenzene (B50100) can act as a recyclable catalyst with m-chloroperbenzoic acid as the terminal oxidant for the regioselective monobromination of electron-rich aromatic compounds using lithium bromide as the bromine source. organic-chemistry.org Hypervalent iodine reagents can facilitate the dearomatization of phenolic compounds to produce quinone derivatives. nih.gov This reactivity can be harnessed for controlled functionalization. For example, the reaction of phenols with PIDA in the presence of a nucleophile can lead to para-selective addition. youtube.com
While direct application to 2-methylhydroquinone to yield this compound is not extensively detailed, the principles suggest a promising route. The use of a hypervalent iodine(III) oxidant with a bromide salt under mild conditions could offer a highly regioselective method for the synthesis, potentially minimizing over-halogenation issues common with other methods. acs.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions in Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to synthesize complex molecules and analogues of the target compound.
The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups and the relatively low toxicity of its boron byproducts. nih.gov
To synthesize analogues of this compound, one could employ the Suzuki reaction in several ways. The bromo-substituted hydroquinone can be coupled with various aryl, heteroaryl, or alkenyl boronic acids to introduce diverse substituents at the C2 position. The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
The reaction conditions, including the choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₃PO₄, Na₂CO₃), and solvent, are crucial for achieving high yields. libretexts.orgnih.gov For example, the coupling of bromotryptophan derivatives has been successfully performed at near-ambient temperatures using palladium nanoparticles as the catalyst. nih.gov
Table 2: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | gelisim.edu.tr |
| 3-Bromo-2,1-borazaronaphthalene | Potassium vinyltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | Varies | nih.gov |
| ortho-Bromoanilines | Various boronic esters | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | Good | rsc.org |
| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K₃PO₄ | Water | Good | nih.gov |
The Stille reaction provides another robust method for C-C bond formation, involving the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This reaction is noted for the stability of the organostannane reagents, although their toxicity is a significant drawback. organic-chemistry.org The R¹ group attached to the tin is typically sp²-hybridized, such as aryl or vinyl groups. wikipedia.org
For synthesizing analogues, this compound could be coupled with a variety of organostannanes. The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is compatible with many functional groups, but steric hindrance in the coupling partners can slow the reaction rate. libretexts.org Additives like copper(I) iodide (CuI) can significantly accelerate the reaction, likely by scavenging free ligands that might inhibit the transmetalation step. harvard.edu
Table 3: Stille Cross-Coupling Reaction Components
| Component | Description | Examples | Reference |
|---|---|---|---|
| Electrophile (R²-X) | Aryl or vinyl halide/triflate. Reactivity: I > Br > OTf >> Cl. | Aryl bromides, Vinyl iodides | wikipedia.orglibretexts.org |
| Organostannane (R¹-Sn(Alkyl)₃) | Coupling partner with an sp²-hybridized group (e.g., aryl, vinyl). | n-Bu₃Sn(Aryl), Me₃Sn(Vinyl) | wikipedia.orgorganic-chemistry.org |
| Catalyst | Palladium(0) source. | Pd(PPh₃)₄, Pd₂(dba)₃ | harvard.edu |
| Ligand | Often phosphine-based, electron-rich and bulky ligands accelerate the reaction. | PPh₃, AsPh₃ | harvard.edu |
| Additive | Cu(I) salts can increase reaction rates. | CuI | organic-chemistry.orgharvard.edu |
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, time, and resources by combining multiple reaction steps in a single vessel without isolating intermediates. nih.govsemanticscholar.org MCRs, where three or more reactants combine to form a single product, are particularly valued for their ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org
While a specific one-pot or multicomponent synthesis for this compound is not prominently documented, related strategies for substituted quinones and hydroquinones exist. For instance, a one-pot method for synthesizing amidonaphthoquinones involves the in-situ reduction of an aminonaphthoquinone to the aminohydroquinone, followed by acylation and subsequent air oxidation back to the quinone, all in a single pot. nih.gov A similar concept could be envisioned where a substituted phenol (B47542) undergoes hydroxylation and subsequent bromination in a one-pot sequence.
Multicomponent reactions are widely used to synthesize diverse heterocyclic and aromatic structures. beilstein-journals.orgnih.gov For example, the Hantzsch condensation is a classic four-component reaction used to synthesize polyhydroquinoline derivatives. semanticscholar.org Other MCRs have been developed for synthesizing various biologically active molecules, often catalyzed by simple and recyclable catalysts. semanticscholar.orgmdpi.com These strategies highlight the potential for developing novel, efficient routes to complex substituted benzenediols like the target compound.
Enantioselective Synthetic Routes
The compound this compound is an achiral molecule as it does not possess a stereocenter and is not atropisomeric. Therefore, discussions of enantioselective synthesis are typically relevant to the preparation of chiral analogues or more complex natural products where such a substituted hydroquinone moiety might be embedded as a chiral fragment.
The asymmetric synthesis of chiral hydroquinones is a significant challenge in organic chemistry. One advanced strategy involves the enantioselective desymmetrization of prochiral starting materials. For instance, N-heterocyclic carbenes (NHCs) have been utilized as organocatalysts in benzannulation reactions to construct challenging, sterically congested spirocyclic hydroquinones with excellent enantioselectivity. nih.gov This process involves the reaction of easily accessible starting materials, such as 3-hydroxy phthalides, with a prochiral spirocyclic dienophile. nih.gov The chiral catalyst controls the stereochemical outcome of the annulation, leading to the formation of a hydroquinone product with a high degree of enantiomeric excess. nih.gov While not applied directly to this compound, such catalytic systems represent the forefront of creating chiral hydroquinone-containing structures.
Another major strategy in asymmetric catalysis is the hydrogenation of prochiral olefins or imines using chiral transition-metal catalysts. nih.gov Iridium-based catalysts, for example, have been successfully employed for the highly enantioselective hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines. nih.govrsc.org By carefully selecting the solvent and reaction conditions, it is possible to selectively obtain either enantiomer of the product in high yield and enantiomeric excess. nih.govrsc.org While the products are nitrogen-containing heterocycles, the underlying principle of asymmetric hydrogenation could be conceptually applied to the synthesis of precursors for chiral hydroquinones.
**1.5. Preparation of Analogues and Related Compounds
The synthesis of analogues of this compound involves established and modern methods for introducing the required functional groups onto the aromatic ring. Key steps include the formation of substituted aryl bromides and the strategic introduction of methyl and hydroxyl moieties.
Preparation of Analogues and Related Compounds
Synthesis of Substituted Aryl Bromides
The creation of an aryl-bromine bond is a fundamental transformation in organic synthesis. Methods range from classical electrophilic aromatic substitution to modern, metal-free approaches.
A prominent modern method for synthesizing aryl bromides is the metal-free conversion of anilines. This one-pot reaction serves as a convenient alternative to the classic Sandmeyer reaction and proceeds via a proposed free-radical-mediated halogen abstraction mechanism. researchgate.net The process involves treating the aniline (B41778) with a nitrite (B80452) source and a halogen source like bromotrichloromethane, affording the corresponding aryl bromide in moderate to excellent yields without the need to isolate the intermediate diazonium salt. researchgate.net This method is noted for its short reaction times, simple workup, and tolerance to moisture and air. researchgate.net
Direct bromination of an aromatic ring is another common strategy, particularly when the ring is activated by electron-donating groups. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the ring. libretexts.org For example, the synthesis of 2-bromo-4-methylphenol (B149215) can be achieved through the continuous bromination of p-cresol. google.com This process carefully controls the reaction conditions to minimize the formation of the dibrominated byproduct. google.com
The following table summarizes various approaches to the synthesis of substituted aryl bromides.
| Starting Material | Reagents | Product | Yield | Reference |
| p-Cresol | Bromine, Solvent | 2-Bromo-4-methylphenol | 90.7% | google.com |
| 2,4-Dimethylbenzoic acid | Bu₄NBr₃ | 1-Bromo-2,4-dimethylbenzene | 80% | rsc.org |
| Aniline derivatives | NaNO₂, BrCCl₃ | Aryl bromides | Moderate to Excellent | researchgate.net |
| Bromomesitylene | Nitric acid, Sulfuric acid | 2-Bromo-4,6-dinitromesitylene | Not specified | google.com |
Introduction of Methyl and Hydroxyl Functionalities
The placement of methyl and hydroxyl groups on the benzene ring is crucial for building the target structure and its analogues. The order of these introductions is critical and is governed by the directing effects of the groups. libretexts.org
Introduction of a Methyl Group: The Friedel-Crafts alkylation is the classical method for introducing a methyl group onto an aromatic ring. This electrophilic aromatic substitution reaction typically involves reacting the aromatic compound with a methyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.org When synthesizing polysubstituted benzenes, the Friedel-Crafts reaction must be planned carefully, as it does not work on strongly deactivated rings (e.g., those bearing a nitro group). libretexts.org
Introduction of Hydroxyl Groups: Directly adding hydroxyl groups to an aromatic ring can be challenging. A common and effective laboratory-scale method is the conversion of an amino group into a hydroxyl group via a diazonium salt intermediate. youtube.com This multi-step process, a variation of the Sandmeyer reaction, is a cornerstone of aromatic chemistry. youtube.com
A comprehensive synthesis of hydroquinone (benzene-1,4-diol) from benzene illustrates several key transformations relevant to the synthesis of hydroxylated aromatics: youtube.com
Nitration: Benzene is first nitrated using a mixture of nitric acid and sulfuric acid to form nitrobenzene (B124822).
Chlorination: The nitrobenzene is then chlorinated. The nitro group is a meta-director, but for the synthesis of a para-substituted product, an alternative sequence is needed. A more effective route to p-aminophenol starts with phenol, which is nitrated to give a mixture of o- and p-nitrophenol, which are then separated.
Reduction: The nitro group of the separated p-nitrophenol is reduced to an amino group (p-aminophenol).
Diazotization: The resulting p-aminophenol can then be further functionalized. Alternatively, starting from an aniline, the amino group is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.
Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous solution, often with a copper catalyst, to yield the phenol. youtube.com
Another powerful method for generating a phenolic hydroxyl group is through the cleavage of an aryl methyl ether (anisole derivative). This is often accomplished using strong reagents like boron tribromide (BBr₃). researchgate.net This method is particularly useful as methoxy (B1213986) groups can be used as protecting groups for hydroxyls or can be introduced through various synthetic routes.
The following table outlines the key steps in a laboratory synthesis of hydroquinone, a related compound.
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Halogenation | Cl₂, FeCl₃ | Chlorobenzene | youtube.com |
| 2 | Nitration | HNO₃, H₂SO₄ | p-Nitrochlorobenzene | youtube.com |
| 3 | Nucleophilic Substitution | NaOH | p-Nitrophenol | youtube.com |
| 4 | Reduction | Fe, HCl or H₂, Pd/C | p-Aminophenol | youtube.com |
| 5 | Diazotization | NaNO₂, HCl (0°C) | p-Benzenediazonium salt derivative | youtube.com |
| 6 | Hydrolysis | H₂O, Heat | Hydroquinone | youtube.com |
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methylbenzene 1,4 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
Specific ¹H NMR data for 2-Bromo-6-methylbenzene-1,4-diol, which would detail the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) for the aromatic and methyl protons, is not documented in the searched resources. For a definitive analysis, the spectrum would need to be acquired from a synthesized and purified sample of the compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similarly, experimentally determined ¹³C NMR data for this compound is unavailable. Such data would reveal the chemical shifts of each of the seven unique carbon atoms in the molecule, providing critical information about its carbon skeleton. Although spectral data for related compounds like 2-bromo-2-methylpropane (B165281) are available, the electronic effects of the hydroxyl and bromine substituents on the aromatic ring of the target molecule would lead to significantly different chemical shifts. nih.govdocbrown.info
Vibrational Spectroscopy
Vibrational spectroscopy techniques like FTIR are used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS)
There is no specific LC-MS data available for this compound in the searched literature. This analytical method would be used to determine the compound's molecular weight and can provide information about its fragmentation pattern, which is crucial for structural confirmation.
Predicted Collision Cross Section (CCS) Analysis
Detailed Research Findings:
Computational methods can predict CCS values with a high degree of accuracy, often with prediction errors of less than 2%. nih.gov These models utilize machine learning algorithms, such as XGBoost and Support Vector Machines (SVM), trained on large datasets of experimentally determined CCS values. nih.gov The prediction is based on molecular descriptors (MDs), which are numerical representations of the molecule's structural and physicochemical properties. nih.govnih.gov These descriptors can be calculated from 2D or 3D representations of the molecule and include parameters like molecular weight, polar surface area, and various topological indices. nih.govnih.gov
For a compound like this compound, the process would involve:
Generating the 2D or 3D structure of the molecule.
Calculating a set of relevant molecular descriptors.
Inputting these descriptors into a pre-trained predictive model to calculate the CCS value for a specific adduct, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. nih.gov
The accuracy of these predictions has been shown to be robust, even for complex molecules, making predicted CCS a valuable tool for the tentative identification of compounds in complex mixtures where authentic standards are unavailable. nih.gov
Table 1: Representative Data for Predicted Collision Cross Section (CCS) Analysis
| Parameter | Value | Details |
| Compound Name | This compound | - |
| Molecular Formula | C₇H₇BrO₂ | - |
| Adduct Type | [M+H]⁺ | Protonated Molecule |
| Prediction Algorithm | Support Vector Machine (SVM) | Based on 2D molecular descriptors. nih.govnih.gov |
| Predicted CCS (Ų) | Value not available | A predicted value would be generated by the model. |
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound, providing precise atomic coordinates and insights into molecular packing and intermolecular interactions.
Single crystal X-ray diffraction (SC-XRD) analysis allows for the unambiguous determination of a molecule's constitution, configuration, and conformation. Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related brominated phenolic compounds provides a clear indication of the expected results. researchgate.net
Detailed Research Findings:
Table 2: Illustrative Single Crystal X-ray Diffraction Data (Note: Data is hypothetical, based on typical values for similar brominated aromatic compounds for illustrative purposes.)
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 6.23 |
| c (Å) | 15.44 |
| β (°) ** | 95.6 |
| Volume (ų) ** | 814.7 |
| Z (molecules/unit cell) | 4 |
| Key Interaction | O-H···O Hydrogen Bonds |
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. crystalexplorer.netnih.gov The Hirshfeld surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), which are then used to generate unique 2D fingerprint plots. crystalexplorer.net
Detailed Research Findings:
The 2D fingerprint plot is a scatter plot of dₑ versus dᵢ, where the color intensity reflects the relative contribution of different types of intermolecular contacts. crystalexplorer.net For this compound, the analysis would quantify the following key interactions:
H···H Contacts: Typically the most abundant interaction, appearing as a large, diffuse region in the center of the plot. nih.govnih.gov
O···H/H···O Contacts: Representing hydrogen bonds, these appear as distinct, sharp spikes in the plot and are crucial to the crystal packing. nih.gov
Br···H/H···Br Contacts: These appear as "wings" on the plot and indicate the significance of halogen-hydrogen interactions. nih.gov
C···H/H···C Contacts: These relate to C-H···π interactions and general van der Waals forces. nih.govnih.gov
C···C Contacts: These can indicate the presence of π-π stacking interactions between aromatic rings. nih.gov
Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Appearance on 2D Fingerprint Plot |
| H···H | ~45-55% | Large central region. nih.govnih.gov |
| O···H/H···O | ~20-30% | Two sharp, distinct spikes. nih.gov |
| Br···H/H···Br | ~10-15% | Characteristic "wings". nih.gov |
| C···H/H···C | ~5-10% | Less defined "wings". nih.gov |
| C···C | < 3% | Arrow-shaped distribution for π-π stacking. nih.gov |
| Br···O/O···Br | < 2% | Minor contribution. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state.
Detailed Research Findings:
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show characteristic absorption bands arising from electronic transitions within the substituted benzene (B151609) ring chromophore. The primary transitions for this type of molecule are:
π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of electrons in the π-system of the aromatic ring. For substituted benzenes, two such bands are often observed, corresponding to the E₂ and B bands, generally appearing below 230 nm and around 270-290 nm, respectively. msu.edu
n → π* Transitions: These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms, into an anti-bonding π* orbital of the aromatic ring. These bands typically appear at longer wavelengths ( > 280 nm) and may overlap with the B band. msu.edu
The presence of hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) substituents on the benzene ring will cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene, moving the absorption to longer wavelengths.
Table 4: Expected UV-Visible Absorption Data for this compound
| Expected λmax Range (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |
| 210 - 230 | High | π → π* (E₂-band) | Substituted Benzene Ring |
| 280 - 300 | Medium to Low | π → π* (B-band) / n → π* | Substituted Benzene Ring / Oxygen Lone Pairs |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It provides valuable data on the thermal stability, decomposition profile, and composition of a material.
Detailed Research Findings:
A TGA analysis of this compound would produce a curve showing percentage weight loss on the y-axis versus temperature on the x-axis. The resulting data would identify the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. The analysis would likely reveal a multi-step decomposition process. Initial weight loss at lower temperatures (e.g., < 150 °C) could indicate the loss of residual solvent or adsorbed water. The primary decomposition of the molecule would occur at higher temperatures, potentially involving the loss of the hydroxyl groups followed by the cleavage and volatilization of the brominated aromatic ring structure. The temperature at which the maximum rate of weight loss occurs (identified from the derivative of the TGA curve) and the final residual mass at the end of the experiment provide further quantitative insights into the decomposition mechanism and char yield.
Table 5: Representative Data from Thermogravimetric Analysis (TGA) (Note: Data is hypothetical and for illustrative purposes.)
| Temperature Range (°C) | Weight Loss (%) | Associated Event |
| 30 - 120 | ~1-2% | Loss of volatile solvent/adsorbed water. |
| 180 - 250 | ~15-20% | Onset of decomposition; potential loss of hydroxyl groups. |
| 250 - 450 | ~60-70% | Major decomposition and fragmentation of the aromatic ring. |
| > 450 | - | Stable residual mass (char). |
Computational and Theoretical Chemistry Studies of 2 Bromo 6 Methylbenzene 1,4 Diol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nlss.org.iniau.ir It is used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For 2-Bromo-6-methylbenzene-1,4-diol, this would be achieved by employing a DFT functional, such as B3LYP or PBE0, which combines exchange and correlation energies from different sources. researchgate.netmdpi.com The process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until the forces on each atom approach zero and the total energy is minimized. This yields the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. mdpi.com For a molecule containing bromine, like this compound, it is crucial to select a basis set that can adequately describe the large number of electrons and the relativistic effects of the heavy bromine atom. Pople-style basis sets, such as 6-311++G(d,p), are commonly used and include polarization (d,p) and diffuse (++) functions to account for the anisotropic nature of bonding and the description of lone pairs and anions, respectively. uni-muenchen.de For even greater accuracy, especially for the bromine atom, effective core potentials (ECPs) like the Los Alamos National Laboratory 2 double-zeta (LANL2DZ) basis set can be employed to replace the core electrons, simplifying the calculation while maintaining accuracy.
Validation of the chosen methodology involves comparing calculated properties with available experimental data. For instance, if the crystal structure of this compound were determined experimentally, the calculated geometric parameters could be compared with the X-ray diffraction data to assess the reliability of the chosen DFT functional and basis set.
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic characteristics of this compound.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. numberanalytics.comfiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edunumberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The presence of electron-donating hydroxyl groups and the electron-withdrawing bromine atom would significantly influence the energies and localizations of these orbitals.
Illustrative Data Table: Frontier Molecular Orbital Properties
Disclaimer: The following table contains hypothetical data for illustrative purposes to demonstrate the typical results of an FMO analysis, as specific experimental or computational data for this compound is not available in the cited sources.
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 4.62 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgnumberanalytics.comlibretexts.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow indicate regions of neutral or intermediate potential. libretexts.org
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue). The aromatic ring would show a complex distribution of potential influenced by the competing effects of the electron-donating methyl and hydroxyl groups and the electron-withdrawing bromine atom.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). numberanalytics.comuni-muenchen.denumberanalytics.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. uni-muenchen.de These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and intramolecular interactions. youtube.com
In the context of this compound, NBO analysis would provide insights into the nature of the C-Br, C-O, and O-H bonds, as well as the delocalization of the oxygen lone pairs into the aromatic ring. It would also quantify the natural atomic charges on each atom, offering a more detailed view of the charge distribution than MEP maps alone.
Illustrative Data Table: NBO Analysis - Second-Order Perturbation Theory
Disclaimer: The following table contains hypothetical data to illustrate the type of information obtained from an NBO analysis. The specific donor-acceptor interactions and their stabilization energies are for demonstrative purposes only.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | σ* (C1-C6) | 5.2 |
| LP (O4) | σ* (C3-C4) | 4.8 |
| π (C2-C3) | π* (C5-C6) | 18.5 |
| σ (C-H) of CH3 | σ* (C1-C6) | 2.1 |
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are fundamental in understanding the stability and reactivity of a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these values would be calculated using methods like Density Functional Theory (DFT).
Key Descriptors and Their Significance:
HOMO and LUMO Energies (EHOMO, ELUMO): These are crucial for determining the molecule's ability to donate or accept electrons.
Energy Gap (ΔE): The difference between ELUMO and EHOMO, indicating the molecule's chemical stability. A larger energy gap suggests higher stability and lower reactivity.
Ionization Potential (I): The energy required to remove an electron, approximated as -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large energy gap.
Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ²/2η.
In a typical study, these descriptors would be presented in a data table for clarity and comparative analysis.
Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specified compound.)
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -5.8 |
| LUMO Energy | ELUMO | - | -1.2 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |
| Ionization Potential | I | -EHOMO | 5.8 |
| Electron Affinity | A | -ELUMO | 1.2 |
| Electronegativity | χ | (I+A)/2 | 3.5 |
| Chemical Hardness | η | (I-A)/2 | 2.3 |
| Chemical Softness | S | 1/η | 0.43 |
| Electrophilicity Index | ω | χ²/2η | 2.66 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed. This method is used to predict the electronic transitions, such as the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the transitions (e.g., n → π* or π → π*).
The results of a TD-DFT analysis would typically be presented in a table summarizing the key parameters for the lowest-energy electronic transitions.
Table 2: Hypothetical TD-DFT Results for Electronic Excitations in this compound (Note: The following data is illustrative and not based on actual experimental or computational results for the specified compound.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.9 | 318 | 0.02 | HOMO → LUMO (95%) |
| S0 → S2 | 4.5 | 275 | 0.15 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 5.1 | 243 | 0.32 | HOMO → LUMO+1 (92%) |
Mechanistic Insights from Computational Modeling
Computational modeling provides a powerful tool to elucidate reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules.
Reaction Pathway Elucidation
To elucidate a reaction pathway, computational chemists model the potential energy surface (PES) of the reaction. This involves identifying the structures of reactants, products, and any intermediates or transition states. By mapping the energetic landscape, the most favorable reaction pathway can be determined. For instance, in a study of a related compound, bromo-methyl hydroquinone (B1673460), computational docking was used to understand its interaction with cyclooxygenase enzymes. japsonline.comjapsonline.com
Transition State Characterization
A transition state is the highest energy point along the reaction coordinate and is a critical point for understanding the kinetics of a reaction. wikipedia.orgmasterorganicchemistry.com Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction. wikipedia.orglibretexts.org
For a hypothetical reaction involving this compound, the geometric parameters (bond lengths and angles) of the transition state would be calculated and compared to those of the reactants and products.
Electrochemical Behavior of 2 Bromo 6 Methylbenzene 1,4 Diol and Its Derivatives
Cyclic Voltammetry Studies
Cyclic voltammetry is a key technique used to investigate the electrochemical behavior of hydroquinone (B1673460) derivatives. In a typical cyclic voltammogram for a substituted hydroquinone in a non-aqueous medium like acetonitrile, a quasi-reversible redox process is observed. nih.gov For 2-bromo-6-methylbenzene-1,4-diol, this would involve a two-electron, two-proton oxidation to its corresponding quinone, 2-bromo-6-methyl-p-benzoquinone.
Studies on various substituted hydroquinones have shown that the electrochemical response is generally diffusion-controlled. rsc.orgresearchgate.net This is confirmed by observing a linear relationship between the peak current and the square root of the scan rate. researchgate.net The separation between the anodic and cathodic peak potentials provides insight into the reversibility of the redox reaction.
Anodic Oxidation Processes
The anodic oxidation of this compound involves the removal of two electrons and two protons to form 2-bromo-6-methyl-p-benzoquinone. This process is central to its electrochemical behavior. The potential at which this oxidation occurs is influenced by the nature of the substituents on the aromatic ring. rsc.org Generally, the direct electrosynthesis of hydroquinones can be challenging because their oxidation potential is often lower than that of their typical starting materials, leading to the formation of the corresponding quinone during electrochemical oxidation in a divided cell. acs.org
The oxidation process can be affected by factors such as the solvent system and the electrode material. For instance, the use of modified electrodes can enhance the electron transfer rate and the sensitivity of the detection of hydroquinones. nih.govnih.gov
Redox Potentials and Mechanisms
The redox potential of the this compound/2-bromo-6-methyl-p-benzoquinone couple is a critical parameter that reflects the thermodynamic ease of its oxidation and reduction. While specific data for this compound is not extensively documented, the redox potentials for the corresponding quinone, 2-bromo-6-methyl-p-benzoquinone, have been measured in aprotic solvents.
The mechanism of oxidation for hydroquinones generally proceeds via a stepwise loss of protons and electrons, though the exact sequence can be influenced by the pH of the medium. In aprotic media, the oxidation is still a two-electron process. The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group will have competing effects on the redox potential.
A study on the aprotic electrochemistry of quinones provides redox potential values for 2-bromo-6-methyl-p-benzoquinone. nsf.gov The half-wave potentials (E1/2) for the first and second reduction steps of the quinone are reported as -284 mV and -1104 mV, respectively, versus a standard reference electrode. nsf.gov
Table 1: Redox Potentials of 2-Bromo-6-methyl-p-benzoquinone
| Reduction Step | Half-Wave Potential (E1/2) vs. SCE |
|---|---|
| Q/Q•- | -284 mV |
Data sourced from a study on the aprotic electrochemistry of quinones. nsf.gov
Influence of Molecular Structure and Substituents on Electrochemical Response
The molecular structure, particularly the nature and position of substituents on the hydroquinone ring, plays a pivotal role in determining the electrochemical response. Electron-withdrawing groups, such as the bromine atom in this compound, generally shift the oxidation potential to more positive values. rsc.orgresearchgate.net This is because they decrease the electron density on the aromatic ring, making it more difficult to remove electrons.
Conversely, electron-donating groups, like the methyl group, tend to shift the oxidation potential to more negative values by increasing the electron density. The net effect on the redox potential of this compound is a balance of these opposing influences. The influence of a wide array of substituents on the half-wave potentials of quinones can often be correlated using the Hammett equation, which provides a quantitative measure of the electronic effects of the substituents. nsf.gov
Theoretical calculations, including the analysis of Highest Occupied Molecular Orbital (HOMO) energies and natural charges, can provide further insights into how substituents affect the electrochemical behavior of hydroquinone derivatives. rsc.org
Controlled Potential Coulometry
Controlled potential coulometry is an electrochemical technique used to determine the number of electrons transferred in a redox reaction. For hydroquinone derivatives, this method can confirm that the oxidation process involves the transfer of two electrons. rsc.org
In a controlled potential coulometry experiment involving this compound, a potential would be applied that is sufficiently positive to oxidize the compound but not so high as to cause side reactions. By integrating the current over time until the reaction is complete, the total charge passed is measured. From this total charge, and knowing the initial amount of the reactant, the number of electrons transferred per molecule can be calculated using Faraday's law. This would be expected to confirm the two-electron nature of the oxidation of this compound to its corresponding quinone.
No Information Found for "this compound" in Specified Advanced Applications
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the advanced applications of the chemical compound This compound as outlined in the user's request.
The requested article structure focused on highly specialized and advanced areas of chemical synthesis and analysis. Despite targeted searches for the compound's role as a building block for complex organic molecules, its application in the synthesis of molecular motors, its use in constructing supramolecular architectures, its function in derivatization for analytical methodologies, and its role as an intermediate in the synthesis of organic materials, no research findings, data, or detailed discussions pertaining solely to This compound in these contexts could be retrieved.
The performed searches yielded information on related bromo-substituted phenols, hydroquinones, and other aromatic compounds, highlighting their versatility in various synthetic applications. For instance, studies on compounds like 2-methoxy-6-bromobenzoquinone demonstrate the utility of bromoquinones as precursors for complex heterocyclic structures. However, in strict adherence to the instructions to focus exclusively on This compound , this related information cannot be used to construct the requested article.
The absence of retrievable data for this specific compound in the specified advanced applications prevents the generation of a scientifically accurate and informative article as requested. It is possible that research into these specific applications of This compound has not been published in the public domain or that the compound is not utilized in the manner specified in the provided outline.
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Advanced Applications and Role in Chemical Synthesis6.1. Building Block for Complex Organic Molecules
Intermediate in the Synthesis of Organic Materials
Intermediates for Pharmaceuticals and Agrochemicals
The strategic placement of reactive functional groups on the aromatic ring of 2-Bromo-6-methylbenzene-1,4-diol positions it as a key building block in the synthesis of more complex molecules with potential biological activity. The hydroxyl groups can be readily converted into ethers or esters, while the bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide array of substituents, enabling the construction of diverse molecular libraries for screening in drug discovery and agrochemical research.
While specific, publicly documented pathways to commercial pharmaceuticals or agrochemicals directly from this compound are not extensively detailed in available literature, the structural motif is present in various classes of bioactive compounds. For instance, substituted bromohydroquinones are known to be precursors to compounds with antimicrobial and cytotoxic activities. The presence of the methyl group can also influence the molecule's lipophilicity and metabolic stability, which are critical parameters in the design of effective drugs and pesticides.
The synthesis of derivatives from related compounds, such as 2-bromo-6-methoxybenzene-1,4-diol, which has been noted as an antimicrobial agent, suggests the potential for similar applications for this compound. advatechgroup.com The general synthetic utility of polysubstituted benzenes is well-established in creating complex organic molecules for these industries. libretexts.org
Organic Semiconductors
The field of organic electronics is continuously searching for novel materials with tunable electronic properties. Substituted hydroquinones and their derivatives are being investigated for their potential as components in organic semiconductors. The hydroxyl groups of this compound can be modified to create molecules with specific packing arrangements in the solid state, which is crucial for efficient charge transport.
The bromine and methyl substituents on the aromatic core of this compound can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of resulting materials. This control over the electronic band gap is essential for designing materials for specific semiconductor applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. While direct research on this compound in organic semiconductors is not prominent, the broader class of substituted aromatic diols is of significant interest to material scientists.
Ligands for Functional Metal Complexes
The two hydroxyl groups of this compound make it an excellent candidate for use as a bidentate ligand in coordination chemistry. Upon deprotonation, the resulting catecholate-like dianion can form stable complexes with a wide variety of metal ions. The electronic and steric properties of the resulting metal complex can be systematically altered by the bromo and methyl substituents on the benzene (B151609) ring.
These functional metal complexes can have a range of applications, including catalysis, magnetic materials, and as models for metalloenzymes. The bromine atom, for example, can be used to further functionalize the ligand framework after complexation, allowing for the synthesis of more intricate supramolecular structures. While specific examples of metal complexes with this compound as a ligand are not widely reported, the synthesis of ligands from similar brominated phenols for the creation of extended metal atom chains (EMACs) highlights the potential in this area.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-6-methylbenzene-1,4-diol, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves bromination of 6-methylbenzene-1,4-diol using reagents like N-bromosuccinimide (NBS) under controlled conditions. To minimize side reactions (e.g., over-bromination or oxidation of phenolic groups), use a polar aprotic solvent (e.g., DMF) at 0–5°C and monitor reaction progress via TLC or HPLC. Quenching with sodium thiosulfate can neutralize excess bromine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can the purity and structure of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad peaks at δ 5–6 ppm). The bromine substituent induces deshielding in adjacent protons .
- IR Spectroscopy : Confirm O-H stretches (~3200 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ or [M-H]-) and isotopic patterns consistent with bromine .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Due to limited toxicological data (similar to brominated analogs in ), use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. First aid for skin contact involves immediate washing with soap/water for 15 minutes .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. However, steric hindrance from the methyl group may reduce reactivity. Optimize using Pd(PPh3)4 (2 mol%), K2CO3 as base, and a 3:1 dioxane/water mixture at 80°C. Monitor regioselectivity via LC-MS and compare with computational models (DFT studies) to predict activation barriers .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Perform:
- Variable-Temperature NMR : Identify conformational changes (e.g., hydroxyl group rotation).
- X-ray Crystallography : Resolve spatial arrangements and hydrogen-bonding networks (e.g., O-H···O interactions) .
- DFT Calculations : Compare theoretical and experimental NMR shifts using software like Gaussian .
Q. How can this compound serve as a precursor for bioactive molecules?
- Methodological Answer : Functionalize via:
- Etherification : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride, then perform nucleophilic substitutions.
- Metal-Mediated Couplings : Attach pharmacophores (e.g., aryl groups) via Heck or Ullmann reactions .
Test bioactivity using in vitro assays (e.g., enzyme inhibition against methyltransferases, as in ).
Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?
- Methodological Answer : Oxidative degradation may yield quinones or brominated byproducts. Use:
- HPLC-MS/MS : Track degradation kinetics and identify intermediates.
- EPR Spectroscopy : Detect radical species formed during oxidation.
- Stability Studies : Store samples under varying pH/temperature and compare degradation pathways .
Methodological Tables
Q. Table 1: Key Spectroscopic Benchmarks for this compound
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| 1H NMR | Aromatic protons: δ 6.8–7.2 (multiplet) | |
| 13C NMR | C-Br: δ 110–115; C-OH: δ 150–155 | |
| IR | O-H: 3200 cm⁻¹; C-Br: 560–600 cm⁻¹ |
Q. Table 2: Reaction Optimization Parameters for Cross-Coupling
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh3)4 (2 mol%) | ↑ 70–80% |
| Solvent | Dioxane/H2O (3:1) | ↑ Solubility |
| Temperature | 80°C | ↓ Side Products |
| Base | K2CO3 | ↑ Reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
